molecular formula C16H13Cl2N3O6 B2603131 [2-(5-Methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate CAS No. 924141-99-1

[2-(5-Methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate

Cat. No.: B2603131
CAS No.: 924141-99-1
M. Wt: 414.2
InChI Key: RSZYVVAORFOEFL-UHFFFAOYSA-N
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Description

“5-Methoxy-2-methyl-4-nitroaniline” is a chemical compound with the molecular formula C8H10N2O3 . It’s used in various areas of research . “2,6-dichloropyridine-4-carboxylate” is used as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of “2-methyl-4-nitrophenol” has been reported to involve the reaction of “2-methyl-4-nitroaniline” with sodium hydroxide and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “5-Methoxy-2-methyl-4-nitroaniline” is available on various chemical databases . The study of its crystal structure reveals the molecule to be nearly planar .


Chemical Reactions Analysis

The reduction of “2-methyl-4-nitrophenol” has been investigated, and it’s reported to be one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats .


Physical and Chemical Properties Analysis

“5-Methoxy-2-methyl-4-nitroaniline” has an average mass of 182.177 Da and a monoisotopic mass of 182.069138 Da .

Properties

IUPAC Name

[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O6/c1-8-3-11(21(24)25)12(26-2)6-10(8)19-15(22)7-27-16(23)9-4-13(17)20-14(18)5-9/h3-6H,7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZYVVAORFOEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)COC(=O)C2=CC(=NC(=C2)Cl)Cl)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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